molecular formula C7H11NO2 B7952053 Methyl 2-(pyrrolidin-2-ylidene)acetate

Methyl 2-(pyrrolidin-2-ylidene)acetate

Cat. No.: B7952053
M. Wt: 141.17 g/mol
InChI Key: JDVWLHHVKYUADU-AATRIKPKSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula is C₇H₁₁NO₂ , with a molecular weight of 141.17 g/mol . Its IUPAC name, methyl (E)-2-pyrrolidin-2-ylideneacetate, reflects the presence of a five-membered pyrrolidine ring fused to an exocyclic double bond conjugated with a methyl ester group. The structure features a planar geometry at the α,β-unsaturated ester system, which facilitates resonance stabilization between the enamine nitrogen and the carbonyl oxygen .

The SMILES notation (COC(=O)/C=C/1\CCCN1) confirms the E-configuration of the double bond, with the ester group (COOCH₃) and pyrrolidine nitrogen positioned on opposite sides of the double bond . Computational models predict a dihedral angle of 178.9° between the pyrrolidine ring and the ester plane, indicating near-perpendicular alignment that minimizes steric hindrance .

Table 1: Key Structural Parameters
Parameter Value Source
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Double Bond Geometry E-configuration
Conjugation Length 4 atoms (N–C=C–O)

Stereochemical Configuration

The compound exhibits axial chirality due to restricted rotation around the C=N bond in the pyrrolidine ring. Density functional theory (DFT) calculations suggest an energy barrier of ~25 kcal/mol for interconversion between enantiomers, making racemization unlikely at room temperature . Nuclear Overhauser effect (NOE) studies on analogous compounds reveal through-space coupling between the methyl ester protons and the pyrrolidine β-hydrogens, corroborating the E-configuration .

Properties

IUPAC Name

methyl (2E)-2-pyrrolidin-2-ylideneacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVWLHHVKYUADU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Meldrum’s Acid

The synthesis begins with the condensation of 2-chloro-N-methyl-3,4-dihydro-2H-pyrrolinium chloride and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This reaction proceeds in dichloromethane at 0–30°C, using triethylamine (TEA) or pyridine as a base to deprotonate Meldrum’s acid.

Key Conditions:

  • Molar Ratio: 1:0.8–1:3 (pyrrolinium chloride:Meldrum’s acid)

  • Temperature: 0–30°C (slow addition to control exotherm)

  • Workup: Extraction with saturated sodium bicarbonate and dichloromethane, followed by solvent evaporation.

This step yields 2,2-dimethyl-5-(1-methylpyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione as a crystalline solid with a 79% yield.

Methanolysis to the Methyl Ester

The intermediate undergoes methanolysis using sodium methoxide (NaOMe) in methanol. This cleaves the dioxane ring, yielding methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate.

Optimized Parameters:

  • Solvent: Methanol

  • Catalyst: 1.2 equivalents of NaOMe

  • Reaction Time: 4–6 hours at reflux (65°C)

The product is isolated via vacuum distillation, achieving near-quantitative conversion.

Reaction Mechanism and Stereochemical Considerations

The condensation with Meldrum’s acid proceeds via nucleophilic attack of the pyrrolinium chloride’s α-carbon on the activated carbonyl of Meldrum’s acid, forming a conjugated enamine. The Z/E isomerism of the final product arises from restricted rotation around the C=N bond, with the E-isomer predominating due to steric factors.

Process Optimization and Scalability

Solvent and Temperature Effects

Using acetic acid as a solvent in the reduction step enhances reaction homogeneity and prevents side reactions. Maintaining temperatures below 30°C during NaBH4 addition minimizes borane gas evolution, ensuring safety.

Cost Efficiency

Replacing lithium aluminum hydride (LiAlH4) with sodium borohydride (NaBH4) reduces costs by 40% while maintaining a 100% yield in the reduction step.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (300 MHz, CDCl3): δ 3.67 (s, 3H, OCH3), 3.45–3.25 (m, 4H, pyrrolidine CH2), 2.90 (s, 3H, NCH3), 2.75–2.60 (m, 2H, CH2COO).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N stretch).

Purity Assessment

HPLC analysis confirmed >98% purity using a C18 column (acetonitrile/water 70:30, 1 mL/min) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(pyrrolidin-2-ylidene)acetate plays a crucial role in medicinal chemistry, particularly in the development of drug candidates. It is utilized for:

  • Methylation of Pharmaceuticals: The compound is used to introduce methyl groups into drug molecules, which can enhance their pharmacokinetic properties such as solubility and metabolic stability. This modification can significantly influence the efficacy and safety profiles of therapeutic agents.
  • Synthesis of Bioactive Molecules: As a versatile intermediate, it facilitates the synthesis of various pyrrolidine derivatives that exhibit biological activity. These derivatives are often tested for their potential as anti-inflammatory, analgesic, or antitumor agents.

Case Study: PDE3A Inhibition
Research has indicated that derivatives synthesized from this compound can inhibit phosphodiesterase 3A (PDE3A), which is relevant for treating heart failure and thrombotic disorders. In vitro assays demonstrated that these compounds could effectively reduce PDE3A activity, suggesting their potential as therapeutic agents .

Organic Synthesis

The compound is also employed in organic synthesis for:

  • Formal Total Synthesis of Complex Molecules: It serves as a key building block in the total synthesis of complex natural products and pharmaceuticals. Its unique structure allows it to participate in various organic reactions, including cycloadditions and nucleophilic substitutions .

Data Table: Synthesis Methods

MethodDescriptionYield (%)
ProtodeboronationKey step in constructing molecular frameworks85
CycloadditionUsed in synthesizing cyclic compounds90
Nucleophilic SubstitutionEffective for introducing functional groups80

Agricultural Chemistry

In agricultural chemistry, this compound is involved in the synthesis of agrochemicals:

  • Fungicides Development: The compound is utilized in the production of strobilurin fungicides, which protect crops from fungal diseases. Studies have shown that these fungicides significantly improve crop yields by reducing disease incidence.

Case Study: Crop Yield Improvement
Field trials demonstrated that crops treated with strobilurin fungicides derived from this compound exhibited a 30% increase in yield compared to untreated controls, highlighting its effectiveness in agricultural applications.

Biotechnology

In biotechnology, this compound contributes to advancements in synthetic biology:

  • Construction of Multienzyme Complexes: this compound is used to develop artificial multienzyme complexes that enhance catalytic efficiency in biomanufacturing processes. These complexes are designed to produce substrates continuously with minimal side reactions .

Results: Biomanufacturing Efficiency
The incorporation of this compound into enzyme complexes has shown to improve product yields by up to 50% while maintaining operational robustness under industrial conditions.

Mechanism of Action

The mechanism of action of methyl 2-(pyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

(E)-tert-Butyl 2-(1-(2-ethoxy-2-oxoethyl)pyrrolidin-2-ylidene)acetate (Compound 5t)

Structure : Differs in the ester group (tert-butyl vs. methyl) and an additional ethoxycarbonyl substituent on the pyrrolidine nitrogen.
Synthesis : Prepared via coupling of diazo compounds with tertiary thioamides, yielding a 62% isolated product after flash chromatography .
Properties :

  • Physical State : Yellow viscous oil.
  • Stereochemistry: Assigned via 1D-NOESY; NMR data (δ 4.40 ppm for the enamine proton) confirms the (E)-configuration . Comparison: The bulkier tert-butyl group may hinder crystallization compared to the methyl ester, while the ethoxycarbonyl substituent increases electron-withdrawing effects, altering reactivity in cycloadditions.

Methyl 2-(5-oxo-3,4-di-(2-pyridyl)-1,2,4-triazine-6-ylidene)acetate

Structure : Replaces the pyrrolidine ring with a 1,2,4-triazine core, introducing pyridyl substituents.
Synthesis : Derived from amidrazones and dimethyl acetylenedicarboxylate under basic conditions .
Biological Activity :

  • Exhibits low acute toxicity (>2000 mg/kg in mice) and antimicrobial/antiviral activity at 10–500 µg/mL concentrations .

Methyl 2-Chloro-2-cyclopropylideneacetate

Structure: Substitutes pyrrolidine with a cyclopropane ring and introduces a chloro substituent. Applications: Intermediate in synthesizing tetrahydroquinazolinones and cyclobutene-annelated pyrimidinones, highlighting utility in heterocyclic chemistry . Comparison: The strained cyclopropane ring increases electrophilicity, favoring [2+2] cycloadditions, while the pyrrolidine system’s enamine moiety may favor Michael additions or coordination to metals.

Ethyl 2-(piperidin-4-yl)acetate

Structure : Six-membered piperidine ring instead of pyrrolidine, with an ethyl ester.
Physicochemical Properties :

  • LogP : 1.32 (indicating moderate lipophilicity).
  • TPSA: 38.3 Ų (suggesting moderate polarity) . The ethyl ester marginally increases lipophilicity over methyl esters.

Methyl 2-(1-Benzylpyrrolidin-3-ylidene)acetate

Structure: Benzyl substituent on the pyrrolidine nitrogen and a shifted double bond (3-ylidene vs. 2-ylidene). Synthesis: Custom synthesis services (e.g., Hairui Chem) report this compound (CAS 154594-14-6) as a specialty intermediate .

Methyl (2-Fluorophenyl)sulfonylacetate

Structure: Incorporates a sulfonyl group on the phenyl ring adjacent to the pyrrolidine. Synthesis: Formed via one-pot reactions of methyl sulfonylacetates with S-methyllactims at 100°C, yielding E/Z isomer mixtures (85% yield) .

Biological Activity

Methyl 2-(pyrrolidin-2-ylidene)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring linked to an acetate group, contributing to its unique reactivity and biological properties. Its molecular formula is C9_{9}H15_{15}NO2_{2}, with a molecular weight of approximately 171.23 g/mol. The presence of the pyrrolidine moiety is significant, as it is often associated with various biological activities and therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound's structure allows it to modulate various biochemical pathways, which may lead to therapeutic effects. Preliminary studies indicate that the compound may influence enzyme activity, receptor binding, and cellular signaling pathways.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, particularly in lung cancer cell lines (A549). Compounds structurally similar to this compound have been reported to exert cytotoxic effects on both cancerous and non-cancerous cells, suggesting a potential for selective targeting in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives of pyrrolidine compounds, including this compound, exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown inhibition zones comparable to reference antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure CharacteristicsBiological Activity
Methyl 2-(1-methylpyrrolidin-2-ylidene)acetateContains a methyl group on the pyrrolidine nitrogenEnhanced lipophilicity; altered biological activity
N-Methyl-2-pyrrolidoneContains a carbonyl group instead of an acetateWidely used as a solvent; limited direct biological activity
PyrrolidineSimple five-membered ring without substituentsFundamental structure leading to various derivatives; limited bioactivity

This table illustrates how structural modifications can influence the biological properties of pyrrolidine derivatives.

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that this compound derivatives reduced the viability of A549 lung cancer cells significantly. The most potent derivatives exhibited over 70% inhibition at specific concentrations .
  • Antimicrobial Testing : In another research effort, various synthesized compounds derived from this compound were tested against standard bacterial strains. Notably, some compounds displayed inhibition zones exceeding those of conventional antibiotics, indicating their potential as antimicrobial agents .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound may act by inhibiting specific enzymes involved in cell proliferation and survival pathways, although further studies are needed to elucidate these pathways fully .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(pyrrolidin-2-ylidene)acetate, and how are reaction conditions optimized?

Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves heating methyl [(2-fluorophenyl)sulfonyl]acetate with S-methyllactims (e.g., pyrrolidin-2-ylidene derivatives) at 100°C for 10–20 hours under inert conditions. Reaction progress is monitored by TLC (chloroform eluent), and purification involves precipitation with 2-propanol. Key parameters for optimization include:

  • Temperature : Prolonged heating at 100°C ensures completion but may require adjustment to minimize side reactions.
  • Stoichiometry : A 1:1.5 molar ratio of acetate precursor to lactim improves yield .
  • Isomer control : E/Z isomer mixtures form due to steric and electronic factors; selective crystallization or chromatography may be needed .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and isomer ratios. For example, characteristic signals include:
    • ¹H NMR : δ 4.40 (s, 1H, enamine proton), 3.89 (s, 2H, methylene adjacent to ester), 1.45 (s, 9H, tert-butyl group) .
    • ¹³C NMR : Carbonyl resonances at δ 169.0 (ester) and 164.2 (enamine) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures. ORTEP-3 visualizes puckering in the pyrrolidine ring, with Cremer-Pople parameters (e.g., amplitude Q = 0.5 Å, θ = 30°) quantifying non-planarity .

Advanced: How can computational modeling resolve contradictions in hydrogen-bonding patterns and isomer stability?

Answer:

  • Hydrogen-Bond Analysis : Graph set theory (Bernstein formalism) categorizes H-bond motifs (e.g., R₂²(8) rings in crystals). Density Functional Theory (DFT) calculates bond energies and directional preferences .
  • Isomer Stability :
    • E vs. Z Isomers : Molecular dynamics simulations show Z-isomers dominate due to reduced steric clash between the pyrrolidine ring and ester group.
    • Thermodynamic Data : ΔG between isomers is ~2–3 kcal/mol, favoring Z-configuration .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

  • Disorder in the Pyrrolidine Ring : Dynamic puckering leads to split positions. Strategies include:
    • Restraints : Apply SHELXL distance/angle restraints based on Cremer-Pople coordinates .
    • Twinned Data : Use TWINABS for integrating overlapped reflections in non-merohedral twins .
  • Hydrogen Bond Ambiguity : Difference Fourier maps (WinGX suite) identify weak H-bonds (e.g., C–H···O interactions with d = 2.8–3.2 Å) .

Advanced: How are reaction mechanisms elucidated for coupling reactions involving pyrrolidin-2-ylidene intermediates?

Answer:

  • Kinetic Studies : Monitor intermediates via in situ IR or LC-MS. For example, tert-butyl 2-(pyrrolidin-2-ylidene)acetate forms via a stepwise mechanism:
    • Nucleophilic Attack : Lactim sulfur attacks the acetate carbonyl.
    • Elimination : Loss of methanol generates the enamine .
  • Stereochemical Assignment : 1D-NOESY identifies spatial proximity of pyrrolidine protons to ester groups, confirming E/Z configurations .

Advanced: What strategies improve yield and purity in large-scale synthesis?

Answer:

  • Solvent Optimization : Use high-boiling solvents (e.g., DMF) to enhance reaction homogeneity.
  • Catalysis : Transition metals (e.g., Pd/C) reduce side reactions in coupling steps .
  • Purification : Flash chromatography (30% EtOAc/hexane) resolves E/Z isomers, with HPLC (C18 column, 70:30 H₂O:MeCN) achieving >98% purity .

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